![molecular formula C6H10ClNS B3159440 2-Thiopheneethylamine, hydrochloride CAS No. 86188-24-1](/img/structure/B3159440.png)
2-Thiopheneethylamine, hydrochloride
Overview
Description
2-Thiopheneethylamine is a chemical compound with the molecular formula C6H9NS . It is an aromatic amine .
Synthesis Analysis
The synthesis of 2-Thiopheneethylamine involves several steps . The process begins with the bromination of thiophene at low temperature to obtain 2-bromo thiophene. This is followed by a Grignard reaction on the 2-bromo thiophene and magnesium chips. The product then reacts with ethylene oxide to generate 2-thiophene ethanol. Finally, 2-thiopheneethylamine is prepared from the 2-thiophene ethanol through two steps of esterification and ammonolysis .Molecular Structure Analysis
The molecular structure of 2-Thiopheneethylamine consists of a thiophene ring attached to an ethylamine group . The molecular weight of the compound is 127.21 .Chemical Reactions Analysis
Thiophene derivatives, including 2-Thiopheneethylamine, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
2-Thiopheneethylamine is a liquid with a refractive index of 1.551 . It has a boiling point of 200-201 °C/750 mmHg and a density of 1.087 g/mL at 25 °C .Scientific Research Applications
- Thiophene derivatives, including Thiophene-2-ethylamine HCl salt, are utilized as corrosion inhibitors in industrial chemistry. They protect metals and alloys from degradation caused by environmental factors such as moisture, acids, and salts .
- Thiophene-based molecules play a crucial role in the development of organic semiconductors . These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for next-generation electronics .
- Thiophene-containing compounds exhibit diverse pharmacological effects:
- Anticancer : Some thiophene derivatives possess anticancer properties, making them interesting candidates for drug development .
- Anti-inflammatory : Certain thiophenes show anti-inflammatory effects, potentially aiding in the treatment of inflammatory conditions .
- Antimicrobial : Thiophenes demonstrate antimicrobial activity against bacteria and fungi .
- Antihypertensive and Anti-atherosclerotic : These compounds may contribute to managing hypertension and preventing atherosclerosis .
- Suprofen : A nonsteroidal anti-inflammatory drug, suprofen contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
- Thiophene derivatives are synthesized using various methods:
- 2-Thiopheneethylamine is suitable for functionalizing multiwall carbon nanotubes (MWCNT). Researchers use it to modify MWCNT surfaces for specific applications .
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Drug Examples
Synthetic Methods
Functionalization of Carbon Nanotubes
Mechanism of Action
Target of Action
Thiophene-2-ethylamine HCl salt, also known as 2-(2-Thienyl)ethanamine or 2-Thiopheneethylamine, hydrochloride, is an aromatic amine Thiophene-based compounds are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which play crucial roles in inflammation .
Biochemical Pathways
Thiophene-2-ethylamine HCl salt may affect several biochemical pathways due to its potential biological activity. Thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Pharmacokinetics
The development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties is a pressing need
Result of Action
Thiophene-based compounds are known for their potential biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that Thiophene-2-ethylamine HCl salt could have a variety of molecular and cellular impacts.
Safety and Hazards
2-Thiopheneethylamine is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective clothing, and using only in well-ventilated areas .
Future Directions
Thiophene-based analogs, including 2-Thiopheneethylamine, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.
properties
IUPAC Name |
2-thiophen-2-ylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLKPFGLOQUCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneethylamine, hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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